molecular formula C23H26N2O6 B12198349 N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide

Cat. No.: B12198349
M. Wt: 426.5 g/mol
InChI Key: LOXARKLTDMFKFK-UHFFFAOYSA-N
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Description

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound features a piperidine ring, a phenyl group, and a trimethoxybenzamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide typically involves multiple steps, including substitution, click reaction, and addition reaction . The starting material, 2-(2,6-dioxopiperidin-3-yl)-4-fluoroisoindoline-1,3-dione, undergoes a series of reactions to form the final product. The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and reaction time, to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Halogens, amines, thiols

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or carboxylic acids, while reduction reactions may produce alcohols or amines .

Scientific Research Applications

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide has several scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide is unique due to its specific chemical structure, which combines a piperidine ring, a phenyl group, and a trimethoxybenzamide moiety. This unique structure contributes to its distinct chemical properties and potential biological activities, setting it apart from other similar compounds .

Properties

Molecular Formula

C23H26N2O6

Molecular Weight

426.5 g/mol

IUPAC Name

N-[4-(3-ethyl-2,6-dioxopiperidin-3-yl)phenyl]-3,4,5-trimethoxybenzamide

InChI

InChI=1S/C23H26N2O6/c1-5-23(11-10-19(26)25-22(23)28)15-6-8-16(9-7-15)24-21(27)14-12-17(29-2)20(31-4)18(13-14)30-3/h6-9,12-13H,5,10-11H2,1-4H3,(H,24,27)(H,25,26,28)

InChI Key

LOXARKLTDMFKFK-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCC(=O)NC1=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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